5-碘-1-甲基-1H-吲唑

描述

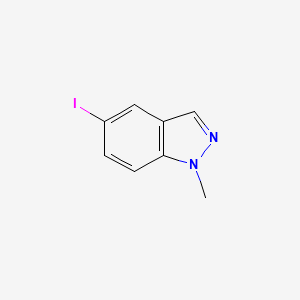

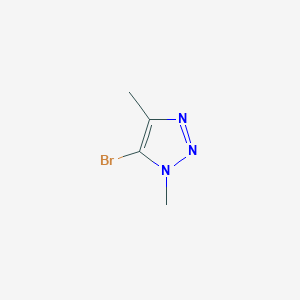

The compound "5-Iodo-1-methyl-1H-indazole" is a derivative of the indazole class, which is characterized by a fused structure combining benzene and pyrazole rings. Indazoles are of significant interest due to their pharmacological properties and their use in various chemical syntheses. The presence of an iodine substituent at the 5-position and a methyl group at the 1-position in this compound suggests potential for further functionalization, particularly in the context of metal-catalyzed cross-coupling reactions.

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives such as "5-Iodo-1-methyl-1H-indazole," can be achieved through various methods. One practical, metal-free synthesis approach involves the selective activation of oxime in the presence of an amino group from o-aminobenzoximes using methanesulfonyl chloride and triethylamine . This method is mild and can be scaled up, providing good to excellent yields. Another synthesis route for N-methyl indazole derivatives is reported through palladium-catalyzed Suzuki coupling, which could potentially be adapted for the synthesis of "5-Iodo-1-methyl-1H-indazole" . Additionally, the synthesis of novel oxazole derivatives from 1-methyl-1H-Indazole carboxylic acid indicates the versatility of indazole derivatives in forming heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a planar indazole system, as observed in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole . This planarity is a common feature among indazoles and is likely to be present in "5-Iodo-1-methyl-1H-indazole" as well. The presence of substituents such as iodine and methyl groups can influence the electronic distribution and steric hindrance, which in turn can affect the reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, particularly those involving their substituents. For instance, the iodine atom in "5-Iodo-1-methyl-1H-indazole" could be utilized in cross-coupling reactions, as demonstrated by the synthesis of alkynylated products from an iodinated key intermediate . The reactivity of the indazole ring itself can also be modified by the presence of electron-donating or electron-withdrawing groups, which can influence the outcome of reactions such as nucleophilic substitutions or electrophilic additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Iodo-1-methyl-1H-indazole" can be inferred from related indazole compounds. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole shows no classical hydrogen bonds, suggesting that similar halogenated indazoles may also exhibit weak intermolecular interactions . The effect of fluorination on NH-indazoles has been studied, revealing that the replacement of hydrogen by fluorine atoms can significantly alter the supramolecular structure, which may also be relevant for the iodinated derivative . These properties are crucial for understanding the solubility, stability, and potential biological activity of "5-Iodo-1-methyl-1H-indazole."

科学研究应用

5HT3 受体研究的放射性配体合成

5-碘-1-甲基-1H-吲唑衍生物已用于合成用于研究 5HT3 受体的放射性配体。Robertson 等人(1990 年)合成了一种氚标记化合物,1-甲基-N-(8-甲基-8-氮杂双环[3.2.1]辛-3-基)-1H-吲唑-3-甲酰胺,它对大鼠脑膜中的 5HT3 受体表现出高亲和力。该放射性配体在 5HT3 受体与血清素拮抗剂相互作用的详细生化研究中发挥了重要作用,涉及多个组织 (Robertson 等人,1990 年)。

单胺氧化酶 B 抑制剂

Tzvetkov 等人(2014 年)发现,包括 1-甲基-1H-吲唑衍生物在内的吲唑-甲酰胺是单胺氧化酶 B (MAO-B) 的高效且选择性抑制剂。这些化合物已经合成了高总收率,并且发现它们是竞争性和可逆抑制剂,在神经系统疾病的治疗中显示出巨大的前景 (Tzvetkov 等人,2014 年)。

结构研究和超分子相互作用

Teichert 等人(2007 年)对 NH-吲唑的研究,包括 5-碘-1-甲基-1H-吲唑衍生物,重点关注这些化合物的结构测定和超分子相互作用。该研究提供了有关用氟原子替换氢原子如何影响 NH-吲唑超分子结构的见解 (Teichert 等人,2007 年)。

新型吲唑衍生物的合成

Bistocchi 等人(1981 年)描述了新的乙基-1H-吲唑-3-甲酸酯衍生物的合成,其中涉及在 N1 位点取代各种脂肪族或芳香族酰基自由基。这些衍生物,包括 5-碘-1-甲基-1H-吲唑,已经探索了其潜在的抗关节炎作用 (Bistocchi 等人,1981 年)。

分子探针中的卤素键合

何等人(2020 年)研究了分子探针中的卤素键合相互作用,包括涉及 5-碘-1-甲基-1H-吲唑衍生物的相互作用。他们的研究结果突出了卤素键合在优化用于各种生化应用的分子探针中的潜力 (何等人,2020 年)。

分析和结构表征

Dybowski 等人(2021 年)对 5F-ADB 的合成大麻素类似物进行了全面的分析和结构表征,其中包括 5-碘-1-甲基-1H-吲唑衍生物的结构分析。本研究为法医和临床目的提供了宝贵的见解 (Dybowski 等人,2021 年)。

功能化吲唑的高效合成

Fraile 等人(2011 年)报道了新型 3-杂芳基 N-1-功能化吲唑的高效合成,涉及钯交叉偶联反应。该合成过程包括利用 3-碘-1H-吲唑-1-基衍生物 (Fraile 等人,2011 年)。

作用机制

While the specific mechanism of action for 5-Iodo-1-methyl-1H-indazole is not mentioned in the search results, indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

安全和危害

The safety data sheet for 5-Iodo-1-methyl-1H-indazole indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

未来方向

The future directions in the research of 1H-indazoles, including 5-Iodo-1-methyl-1H-indazole, involve the development of new synthetic approaches . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere .

属性

IUPAC Name |

5-iodo-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYVAWASNYRGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672037 | |

| Record name | 5-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072433-59-0 | |

| Record name | 5-Iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)

![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)